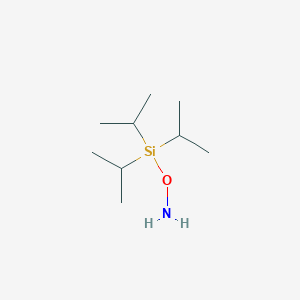

o-(Triisopropylsilyl)hydroxylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1170696-39-5 |

|---|---|

Molecular Formula |

C9H23NOSi |

Molecular Weight |

189.37 g/mol |

IUPAC Name |

O-tri(propan-2-yl)silylhydroxylamine |

InChI |

InChI=1S/C9H23NOSi/c1-7(2)12(11-10,8(3)4)9(5)6/h7-9H,10H2,1-6H3 |

InChI Key |

FWNMWANNQUCRKJ-UHFFFAOYSA-N |

SMILES |

CC(C)[Si](C(C)C)(C(C)C)ON |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)ON |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to O-Silyl-Protected Hydroxylamines: A Comparative Analysis of TIPS vs. TMS

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Protected Hydroxylamines

In the intricate landscape of modern organic synthesis, particularly within drug discovery and development, the hydroxamic acid moiety (-CONHOH) is a privileged functional group. Its potent metal-chelating ability makes it a cornerstone of numerous enzyme inhibitors. However, the free hydroxylamine (NH₂OH) molecule presents significant synthetic challenges due to its dual nucleophilicity (at both N and O atoms) and inherent instability. This is where the strategic application of protecting groups becomes paramount.

O-silylation of hydroxylamine offers a robust solution, masking the oxygen nucleophile and enhancing stability, thereby enabling clean, high-yield transformations.[1] The use of silyl-protected hydroxylamines, such as O-TIPS-hydroxylamine and O-TMS-hydroxylamine, allows for the precise and efficient synthesis of hydroxamic acids from activated carboxylic acids.[2][3] This guide provides an in-depth technical comparison of these two critical reagents, focusing on how their distinct structural and electronic properties dictate their selection and application in complex synthetic routes.

Core Structural Analysis: The Foundation of Reactivity

The fundamental difference between O-TIPS-hydroxylamine and O-TMS-hydroxylamine lies in the steric and electronic nature of the alkyl groups attached to the silicon atom.

-

O-Trimethylsilyl (TMS)-hydroxylamine: Features three methyl groups. These small, sterically unencumbered groups offer minimal protection to the silicon atom, making the Si-O bond highly accessible to nucleophiles and susceptible to hydrolysis.

-

O-Triisopropylsilyl (TIPS)-hydroxylamine: Possesses three bulky isopropyl groups. These groups create significant steric hindrance around the silicon atom, effectively shielding the Si-O bond from external reagents.[4] This steric bulk is the primary determinant of its enhanced stability.[5]

Comparative Analysis: Stability and Reactivity Profile

The choice between TMS and TIPS protection is a strategic decision governed by the planned synthetic route. The disparate stability of these groups allows for their use in orthogonal protection strategies, where one can be selectively removed in the presence of the other.

Causality of Stability: Steric Hindrance as the Deciding Factor

The stability of a silyl ether is directly proportional to the steric bulk of the substituents on the silicon atom.[4][5] Larger groups physically obstruct the approach of protons (in acid-catalyzed cleavage) or nucleophiles (in base- or fluoride-mediated cleavage) to the Si-O bond.

The relative rates of hydrolysis under acidic conditions dramatically illustrate this point. If the rate of TMS ether cleavage is set to 1, the rate for a TIPS ether is approximately 700,000 times slower, highlighting the profound stabilizing effect of the isopropyl groups.[6]

Data-Driven Comparison

The following table summarizes the key differential properties of the two reagents, providing a quick reference for synthetic planning.

| Property | O-TMS-hydroxylamine | O-TIPS-hydroxylamine | Rationale & Causality |

| Molecular Formula | C₃H₁₁NOSi | C₉H₂₃NOSi | - |

| Molecular Weight | 105.21 g/mol [7] | 189.37 g/mol [8] | The three isopropyl groups add significantly more mass than three methyl groups. |

| Steric Bulk | Low | High[9] | Isopropyl groups are substantially larger and more branched than methyl groups. |

| Stability (Acidic) | Very Low (Relative Rate = 1)[6] | High (Relative Rate ≈ 700,000)[6] | The bulky TIPS group sterically shields the Si-O bond from protonation and subsequent nucleophilic attack.[5] |

| Stability (Basic) | Low (Relative Rate = 1)[6] | High (Relative Rate ≈ 100,000)[6] | Steric hindrance prevents the approach of hydroxide or other basic nucleophiles to the silicon atom. |

| Typical Cleavage | Mild acid (e.g., AcOH, catalytic HCl), K₂CO₃/MeOH, TBAF[5][10] | Stronger acid (e.g., TFA), TBAF (slower), HF-Pyridine[11][12] | The high stability of the TIPS group necessitates more forcing conditions for its removal.[11] |

| Best For | Short-term protection; when facile removal is needed. | Multi-step synthesis; protecting through harsh reaction conditions.[9] | TMS is labile and easily removed, while TIPS is robust and survives many synthetic transformations. |

Field-Proven Methodologies and Protocols

The following protocols are presented as self-validating systems, incorporating standard practices for ensuring reaction success and product purity.

Experimental Protocol: General Synthesis of O-Silyl-hydroxylamines

This procedure describes a general method for the O-silylation of hydroxylamine hydrochloride. The key principle is the in-situ formation of free hydroxylamine by a base, which is then trapped by the silyl chloride. The choice of base is critical; a non-nucleophilic organic base like triethylamine (TEA) or imidazole is used to scavenge the HCl generated without competing in the silylation reaction.

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Triethylamine (TEA) or Imidazole

-

Trimethylsilyl chloride (TMS-Cl) or Triisopropylsilyl chloride (TIPS-Cl)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an inert gas inlet (Argon or Nitrogen), add hydroxylamine hydrochloride (1.0 eq).

-

Solvent & Base Addition: Add anhydrous DCM (approx. 0.5 M concentration relative to hydroxylamine) and triethylamine (2.2 eq). Cool the resulting slurry to 0 °C in an ice bath. The use of a slight excess of base ensures complete neutralization of the hydrochloride salt and the HCl byproduct from the silylation.

-

Silylation: Add the silyl chloride (TMS-Cl or TIPS-Cl, 1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Slow addition is crucial to control the exotherm of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. For the more sterically hindered TIPS-Cl, gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.[4][9] Monitor progress by TLC or GC-MS.

-

Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product (O-TMS-hydroxylamine or O-TIPS-hydroxylamine) is typically purified by fractional distillation under vacuum to yield a colorless liquid.

Experimental Protocol: Application in Hydroxamic Acid Synthesis

This protocol demonstrates the utility of O-silyl-hydroxylamines in forming a hydroxamic acid, a common step in the synthesis of metalloenzyme inhibitors. The carboxylic acid is first activated, typically with a peptide coupling reagent like EDC, to form a highly reactive intermediate that readily couples with the O-silyl-hydroxylamine.

Materials:

-

Carboxylic acid of interest

-

EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)

-

HOBt (Hydroxybenzotriazole)

-

O-TMS-hydroxylamine or O-TIPS-hydroxylamine

-

Anhydrous DMF or DCM

-

Deprotection reagent (e.g., 1M HCl for TMS, 1M TBAF in THF for TIPS)

Procedure:

-

Activation: Dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF at 0 °C. Stir for 30 minutes. HOBt is added to suppress side reactions and minimize racemization if the substrate is chiral.

-

Coupling: Add the O-silyl-hydroxylamine (1.1 eq) to the activated acid mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Isolation of Protected Intermediate: Upon reaction completion (monitored by TLC/LC-MS), dilute with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the O-silyl-protected hydroxamic acid by flash chromatography.

-

Deprotection (Example using TBAF for a TIPS group): Dissolve the purified intermediate in THF. Add a solution of TBAF (1.0 M in THF, 1.1 eq) at room temperature.[11] Stir for 1-4 hours. The strong Si-F bond formation is the thermodynamic driving force for the cleavage.[6][13]

-

Final Product Isolation: Quench the reaction with saturated aqueous ammonium chloride, extract the product with an organic solvent, dry, and concentrate. Purify the final hydroxamic acid by chromatography or recrystallization.

Conclusion: A Strategic Choice for Synthesis

The selection between O-TIPS-hydroxylamine and O-TMS-hydroxylamine is a clear demonstration of the principles of physical organic chemistry applied to practical synthesis.

-

O-TMS-hydroxylamine is the reagent of choice for rapid, short-term protection where a mild and efficient deprotection is the priority. Its lability is its key feature.

-

O-TIPS-hydroxylamine provides the robustness required for lengthy, multi-step syntheses involving harsh reagents or reaction conditions. Its exceptional stability allows it to persevere where less hindered silyl groups would fail, ensuring the integrity of the protected hydroxylamine until the desired final step.

For the researcher in drug development, understanding the nuanced differences in stability and reactivity between these two reagents is not merely academic; it is a critical tool for enabling the efficient and successful synthesis of complex, life-saving molecules.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Methods for Hydroxamic Acid Synthesis. NIH National Library of Medicine. [Link]

-

Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

Total Synthesis. (2024). TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. [Link]

-

Li, Z., et al. (2021). O-Protected NH-free hydroxylamines: emerging electrophilic aminating reagents for organic synthesis. Chemical Communications. [Link]

-

Lee, A. S., & Lee, C. (2002). An Efficient and Highly Selective Deprotecting Method for β-(Trimethylsilyl)ethoxymethyl Ethers. The Journal of Organic Chemistry. [Link]

-

Forrest, J. E., & Forrest, T. P. (1970). Nuclear magnetic resonance spectroscopy of the trimethylsilyl ethers of some hydroxyphenylalkylamines. Journal of Pharmacy and Pharmacology. [Link]

-

Nikitjuka, A., & Jirgensons, A. (2012). Synthesis of Hydroxamic Acids by Using the Acid Labile O-2-Methylprenyl Protecting Group. Synlett. [Link]

-

Schraml, J., et al. (1976). CHEMICAL SHIFTS FOR SOME SILYL ETHERS AND THEIR COMPLEXES WITH AlEt. Collection of Czechoslovak Chemical Communications. [Link]

-

Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis. [Link]

-

Shah, S. T. A., Singh, S., & Guiry, P. J. (2009). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry. [Link]

-

Jakobsche, C. (2020). 26.02 Silyl Ethers as Protecting Groups. YouTube. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Salimgaraeva, D., et al. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. NIH National Library of Medicine. [Link]

-

Rostami, A., Akradi, J., & Ahmad-Jangi, F. (2016). Deprotection of trimethylsilyl ethers (1 mmol) in the presence of catalytic amount of boric acid in water (2 mL) at room temperature. ResearchGate. [Link]

-

ResearchGate. (2014). 1 H NMR spectra of poly(silyl ethers) based palm oil.[Link]

-

Organic Chemistry Portal. Synthesis of hydroxylamines. [Link]

-

National Center for Biotechnology Information. O-(Trimethylsilyl)hydroxylamine. PubChem. [Link]

- Google Patents. (2013). Hydroxylamine synthesis method.

-

SynArchive. Triisopropylsilyl ether (TIPS). [Link]

-

Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

-

Gelest. Silyl Groups. Gelest Technical Library. [Link]

-

Rastelli, G., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. UniCA IRIS. [Link]

-

Chemdad. N,O-BIS(TRIMETHYLSILYL)HYDROXYLAMINE. [Link]

-

ResearchGate. (2015). Methods for Hydroxamic Acid Synthesis. [Link]

-

Kocienski, P. J. (1994). Protecting Groups. Thieme. [Link]

-

Royal Society of Chemistry. (2020). Supplementary Information Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid catalysis. [Link]

-

European Journal of Chemistry. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. [Link]

-

Ziller, J. W., et al. (2023). Replacing Trimethylsilyl with Triisopropylsilyl Provides Crystalline (C5H4SiR3)3Th Complexes of Th(III) and Th(II). Inorganic Chemistry. [Link]

-

Corona, A., et al. (2007). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society. [Link]

Sources

- 1. iris.unica.it [iris.unica.it]

- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. O-(Trimethylsilyl)hydroxylamine | C3H11NOSi | CID 2734666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. o-(triisopropylsilyl)hydroxylaMine CAS#: 1170696-39-5 [m.chemicalbook.com]

- 9. Silyl Groups - Gelest [technical.gelest.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. synarchive.com [synarchive.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

O-(Triisopropylsilyl)hydroxylamine: A Comprehensive Technical Guide for Researchers

Prepared by a Senior Application Scientist

This in-depth guide provides a comprehensive overview of O-(triisopropylsilyl)hydroxylamine (O-TIPS hydroxylamine), a versatile reagent with growing importance in organic synthesis and drug discovery. This document, intended for researchers, scientists, and drug development professionals, will delve into the core physicochemical properties, synthesis, reactivity, and applications of this compound, supported by field-proven insights and authoritative references.

Core Properties of this compound

This compound is an O-silylated derivative of hydroxylamine. The introduction of the bulky triisopropylsilyl (TIPS) group significantly modifies the properties of the parent molecule, enhancing its utility in organic synthesis by providing steric bulk and altering its reactivity.

Molecular Identity and Physical State

The fundamental properties of O-TIPS hydroxylamine are summarized in the table below. While specific experimental data for some properties are not widely published, reliable predictions based on its structure and data from analogous compounds provide a strong indication of its characteristics.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | Triisopropylsilyloxyamine | - |

| CAS Number | 1170696-39-5 | [1] |

| Molecular Formula | C₉H₂₃NOSi | [1] |

| Molecular Weight | 189.37 g/mol | [1] |

| Predicted Physical State | Liquid at room temperature | Based on predicted boiling point |

| Predicted Boiling Point | 205.5 ± 23.0 °C | [1] |

| Predicted Density | 0.845 ± 0.06 g/cm³ | [1] |

The predicted high boiling point suggests that O-TIPS hydroxylamine is a liquid at standard temperature and pressure. This is consistent with other O-silylated hydroxylamines, such as O-(trimethylsilyl)hydroxylamine, which is also a liquid.[2] The triisopropylsilyl group is known for its significant steric hindrance, which influences the intermolecular forces and, consequently, the physical state of its derivatives.[3]

Synthesis of this compound

The synthesis of O-silylated hydroxylamines is typically achieved through the reaction of hydroxylamine or its hydrochloride salt with a corresponding silyl chloride in the presence of a base. This general approach can be adapted for the specific preparation of O-TIPS hydroxylamine.

General Synthetic Pathway

The most common method involves the nucleophilic attack of the hydroxylamine oxygen onto the silicon atom of triisopropylsilyl chloride (TIPS-Cl), with a base to neutralize the liberated hydrochloric acid.

Caption: General synthesis of O-TIPS hydroxylamine.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the synthesis of other O-silylated hydroxylamines and the known reactivity of TIPS-Cl.[4][5]

Materials:

-

Hydroxylamine hydrochloride

-

Triisopropylsilyl chloride (TIPS-Cl)

-

Anhydrous base (e.g., imidazole or triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add hydroxylamine hydrochloride and the anhydrous base (2-3 equivalents).

-

Add the anhydrous solvent via syringe and stir the suspension under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of triisopropylsilyl chloride (1 equivalent) in the anhydrous solvent via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Reactivity and Applications in Drug Development

The synthetic utility of O-TIPS hydroxylamine stems from the unique properties conferred by the TIPS group and the inherent reactivity of the hydroxylamine moiety.

Role of the TIPS Protecting Group

The triisopropylsilyl (TIPS) group is a bulky protecting group for hydroxyl functionalities.[4][6] Its steric hindrance provides high stability under a wide range of reaction conditions, including those involving strong bases and nucleophiles.[3] This stability allows for selective chemical transformations at other positions in a molecule without affecting the protected hydroxylamine. The TIPS group can be removed under specific, mild acidic conditions or with fluoride ion sources.[4]

Nucleophilic Reactivity

The nitrogen atom of O-TIPS hydroxylamine is a potent nucleophile. This reactivity is central to its application in the synthesis of various nitrogen-containing compounds.

Formation of O-Silylated Oximes: O-TIPS hydroxylamine reacts with aldehydes and ketones to form O-silylated oximes. These oximes are valuable intermediates in organic synthesis and can be further transformed into other functional groups.

Caption: Reaction of O-TIPS hydroxylamine with a carbonyl compound.

Application in Hydroxamic Acid Synthesis

Hydroxamic acids are a class of compounds with a wide range of biological activities, and many are utilized as drugs, particularly as histone deacetylase (HDAC) inhibitors in cancer therapy. O-silylated hydroxylamines are valuable reagents in the synthesis of hydroxamic acids, especially for delicate substrates, due to the mild deprotection conditions required.[7]

The synthesis typically involves the coupling of a carboxylic acid with O-TIPS hydroxylamine, followed by the removal of the TIPS protecting group.

Caption: Synthesis of hydroxamic acids using O-TIPS hydroxylamine.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | - A broad singlet for the -NH₂ protons. - A multiplet or septet for the three methine (-CH) protons of the isopropyl groups. - A doublet for the numerous methyl (-CH₃) protons of the isopropyl groups. |

| ¹³C NMR | - A signal for the methine carbons of the isopropyl groups. - A signal for the methyl carbons of the isopropyl groups. |

| IR | - N-H stretching vibrations in the region of 3200-3400 cm⁻¹. - Si-O stretching vibration around 1000-1100 cm⁻¹. - C-H stretching and bending vibrations for the isopropyl groups. |

| Mass Spec. | - The molecular ion peak (M⁺) may be weak or absent. - A prominent peak corresponding to the loss of an isopropyl group ([M-43]⁺). - Other fragment ions resulting from the cleavage of the Si-O and N-O bonds. |

Safety and Handling

Specific safety data for this compound is not widely available. However, based on the properties of hydroxylamine and other silylated compounds, the following precautions should be taken:

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Moisture Sensitivity: Silyl ethers can be sensitive to moisture and may hydrolyze. Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

-

Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

-

Reactivity: Hydroxylamine and its derivatives can be reactive and potentially unstable under certain conditions. Avoid contact with strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) from the supplier before handling any chemical.

Conclusion

This compound is a valuable synthetic tool for researchers in organic chemistry and drug development. Its unique combination of a sterically demanding protecting group and a reactive hydroxylamine moiety allows for its application in the synthesis of complex molecules, particularly in the construction of hydroxamic acids. While some of its physical properties are based on predictions, the well-established chemistry of silyl ethers and hydroxylamines provides a solid foundation for its effective use in the laboratory. As the demand for novel therapeutics continues to grow, the utility of versatile reagents like O-TIPS hydroxylamine is expected to increase.

References

-

O-Triisopropylsilyl Protective Group - Ontosight AI. (URL: [Link])

-

Silyl Groups - Gelest Technical Library. (URL: [Link])

-

Methods for Hydroxamic Acid Synthesis - PMC - NIH. (URL: [Link])

-

Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC. (URL: [Link])

-

Organic Syntheses Procedure. (URL: [Link])

-

SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). (URL: [Link])

-

The triisopropylsilyl group as a hydroxyl-protecting function | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Silylhydroxylamines: Compounds with Unusual Nitrogen Coordination | Organometallics. (URL: [Link])

- CN103304356A - Hydroxylamine synthesis method - Google P

-

Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. - Rsc.org. (URL: [Link])

-

An In-Depth Guide to Silylation Reagents: Applications and Benefits - Changfu Chemical. (URL: [Link])

-

O-Protected NH-Free Hydroxylamines: An Emerging Electrophilic Aminating Reagent in Organic Synthesis | Request PDF - ResearchGate. (URL: [Link])

-

Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes - Supporting Information. (URL: [Link])

-

INFRARED SPECTRUM, MOLECULAR STRUCTURE, AND THERMODYNAMIC FUNCTIONS OF HYDROXYLAMINE - ResearchGate. (URL: [Link])

-

ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. This compound CAS#: 1170696-39-5 [m.chemicalbook.com]

- 2. O-(Trimethylsilyl)hydroxylamine technical grade, 90 22737-36-6 [sigmaaldrich.com]

- 3. Silyl Groups - Gelest [technical.gelest.com]

- 4. ontosight.ai [ontosight.ai]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and Solubilization Strategies for o-(Triisopropylsilyl)hydroxylamine in Organic Synthesis

Executive Summary

In advanced organic synthesis and drug development, the precise control of reactive functional groups is paramount. o-(Triisopropylsilyl)hydroxylamine (CAS: 1170696-39-5)[1] is a highly specialized, sterically hindered O-protected hydroxylamine. Unlike free hydroxylamine—which is highly polar, volatile, and typically handled as an aqueous hydrochloride salt—the introduction of the triisopropylsilyl (TIPS) group fundamentally alters the molecule's physicochemical profile.

This modification imparts profound lipophilicity, enabling the seamless integration of hydroxylamine chemistry into strictly anhydrous, organic workflows. This technical guide provides an in-depth analysis of its solubility across various organic solvents, detailing the thermodynamic causality behind its solvation, and establishes self-validating protocols for its application in complex total synthesis, such as the[2].

Mechanistic Insights: Solute-Solvent Causality

The solubility behavior of this compound is dictated by the massive steric bulk and non-polar nature of the TIPS moiety, juxtaposed against the localized polarity of the primary amine.

-

Steric Shielding & Dispersion Forces: The three isopropyl groups create a hydrophobic "umbrella" that effectively shields the polar N-O bond. This prevents the formation of the rigid, intermolecular hydrogen-bonded networks that typically render unprotected hydroxylamines insoluble in non-polar media. Consequently, the molecule exhibits high affinity for non-polar solvents via London dispersion forces.

-

Dipole-Dipole Interactions: The exposed primary amine (-NH₂) retains a localized dipole. This allows for optimal thermodynamic solvation in polar aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran), where the solvent's dielectric constant perfectly matches the molecule's dual polarity.

-

Protic Solvent Liabilities: While the compound is soluble in alcohols (e.g., Methanol), polar protic solvents can engage in competitive hydrogen bonding with the amine. More critically, in the presence of trace Lewis or Brønsted acids, protic solvents may induce solvolysis, leading to premature cleavage of the Si-O bond—a known liability when handling [3].

Thermodynamic solvation pathways for TIPS-ONH2 across the solvent polarity spectrum.

Empirical Solubility Matrix

To facilitate precise experimental design, the following table summarizes the quantitative solubility profile of this compound. Because formal thermodynamic solubility data for this specialized reagent is rarely cataloged, this matrix is empirically derived based on the lipophilic surface area of the TIPS group and standard handling concentrations utilized in [2].

| Solvent | Classification | Estimated Solubility (mg/mL) | Application Suitability | Mechanistic Rationale |

| Dichloromethane (DCM) | Polar Aprotic | > 500 | Optimal | Excellent dipole-dipole matching; completely inert to the Si-O bond. |

| Tetrahydrofuran (THF) | Polar Aprotic | > 500 | Optimal | Strong solvation of the amine; ideal for low-temperature coupling reactions. |

| Toluene | Non-Polar | > 300 | Very Good | High affinity for the lipophilic TIPS group via dispersion forces. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | > 300 | Very Good | Good overall solvation; frequently used in post-reaction extractions. |

| Hexanes | Non-Polar | ~ 100 | Moderate | Solvates the TIPS core well, but lacks dipole interaction for the -NH₂ group. |

| Methanol (MeOH) | Polar Protic | ~ 50 - 100 | Marginal / Risky | H-bonding competes with solute stability; high risk of solvolysis over time. |

| Water | Highly Polar | < 0.1 | Incompatible | Extreme hydrophobic rejection by the bulky triisopropylsilyl group. |

Self-Validating Experimental Protocol: Preparation of Standardized Solutions

When utilizing this compound in demanding contexts—such as preventing premature nitrone formation during late-stage cyclizations[2]—ensuring complete, degradation-free solubilization is critical.

Protocol: Preparation of a 0.5 M Solution in Dichloromethane

Causality Focus: Strict anhydrous conditions are mandated not because the TIPS group is inherently hyper-reactive, but because trace moisture in the presence of transition metals or Lewis acids (often used in subsequent coupling steps) can catalytically cleave the Si-O bond.

-

Environmental Control: Purge a flame-dried Schlenk flask or sealed vial with Argon or Nitrogen.

-

Reasoning: Prevents atmospheric moisture from introducing protic liabilities into the system.

-

-

Reagent Transfer: Accurately weigh 94.7 mg (0.5 mmol) of [1]. Transfer the neat liquid/oil to the purged flask.

-

Solvent Addition: Inject 1.0 mL of strictly anhydrous Dichloromethane (DCM) via a gas-tight syringe.

-

Reasoning: DCM provides the optimal dielectric constant for solvating both the polar amine and the non-polar TIPS group simultaneously.

-

-

Agitation: Vortex or stir magnetically at 25°C for 2 minutes. The high solubility of the TIPS group ensures rapid dissolution without the need for sonication or thermal heating.

-

Self-Validation (Quality Control):

-

Visual Inspection: The resulting solution must be completely clear and colorless. Any turbidity indicates moisture contamination or degradation into insoluble polymeric byproducts.

-

Spectroscopic Confirmation: Pull a 50 µL aliquot, dilute in CDCl₃, and run a rapid ¹H-NMR. Confirm the presence of the TIPS multiplet at ~1.05-1.15 ppm and the sharp singlet for the -NH₂ protons (typically ~5.4 ppm, though solvent dependent). This step validates the structural integrity of the O-N bond prior to downstream deployment.

-

Self-validating workflow for the preparation and quality control of TIPS-ONH2 solutions.

Strategic Applications in Drug Development

In medicinal chemistry, hydroxylamines are critical precursors for the synthesis of hydroxamic acids, nitrones, and complex N-O containing heterocycles. The strategic use of the TIPS protecting group allows chemists to entirely bypass the aqueous handling typically required for standard [3].

By rendering the hydroxylamine fully soluble in organic solvents like THF and DCM, researchers can perform highly moisture-sensitive transformations—such as Mitsunobu reactions, reductive aminations, or pinacol-terminated cyclizations—with exceptional stereocontrol and yield. The ability to finely tune the solvent environment directly dictates the success rate of these late-stage functionalizations.

References

-

Overman, L. E., et al. "Total Synthesis of (+)-Sieboldine A: Evolution of A Pinacol-Terminated Cyclization Strategy". Journal of the American Chemical Society (via PubMed Central). URL:[Link]

-

National Center for Biotechnology Information. "this compound hydrochloride". PubChem Compound Summary for CID 146013384. URL:[Link]

Sources

Strategic Deployment of O-Silyl Hydroxylamines in Organic Synthesis: A Comparative Analysis of O-TIPS vs. O-TBDMS Derivatives

Executive Summary

Hydroxamic acids are privileged pharmacophores widely utilized in the development of matrix metalloproteinase (MMP) inhibitors and histone deacetylase (HDAC) inhibitors[1]. Synthesizing these delicate functional groups often requires the use of protected hydroxylamine donors to prevent unwanted side reactions during peptide coupling or solid-phase synthesis[2]. Among the most robust and versatile reagents for this purpose are O-(tert-butyldimethylsilyl)hydroxylamine (O-TBDMS) and O-(triisopropylsilyl)hydroxylamine (O-TIPS) .

While both serve the same fundamental purpose—masking the reactive oxygen of hydroxylamine—their divergent steric profiles dictate their kinetic stability. As a Senior Application Scientist, selecting between these two reagents is not arbitrary; it dictates the specific use cases in complex, multi-step drug development workflows. This whitepaper dissects the physicochemical differences, kinetic stability, and orthogonal deprotection strategies of these two critical silyl-protected hydroxylamines.

Mechanistic Insights: Structural Causality and Steric Shielding

The core functional difference between O-TBDMS and O-TIPS derivatives lies in the steric environment surrounding the silicon atom. Silyl ether deprotection fundamentally proceeds through a pentacoordinated silicon transition state[3]. The formation of this intermediate requires a nucleophile (such as water, hydroxide, or fluoride) to successfully attack the silicon center.

-

O-TBDMS (TBS): Features one bulky tert-butyl group and two small methyl groups[2]. This asymmetry provides a relatively open trajectory for nucleophilic attack, making it susceptible to mild acidic, basic, and fluoride-mediated cleavage[4].

-

O-TIPS: Features three isopropyl groups. This creates a symmetrical, highly dense steric "umbrella" that severely restricts the approach angle for incoming nucleophiles. Consequently, the activation energy required to reach the pentacoordinate transition state is significantly higher, rendering it highly stable[4].

Quantitative Stability Profiles

These structural differences translate directly into quantifiable stability metrics. When designing a synthetic route, understanding relative hydrolysis rates is critical for planning orthogonal deprotection schemes[5].

Table 1: Relative Kinetic Stability of Common Silyl Protecting Groups

| Protecting Group | Chemical Structure | Relative Acidic Stability | Relative Basic Stability | Fluoride Lability |

| TMS | -Si(CH₃)₃ | 1 | 1 | Extremely High |

| TES | -Si(CH₂CH₃)₃ | 64 | 10 - 100 | High |

| TBDMS / TBS | -Si(CH₃)₂(t-Bu) | 20,000 | 20,000 | Moderate (Standard) |

| TIPS | -Si(CH(CH₃)₂)₃ | 700,000 | 100,000 | Low (Requires forcing) |

Data synthesized from and . As demonstrated, O-TIPS ethers are approximately 35 times more stable than O-TBDMS ethers under acidic conditions, and roughly 5 times more stable in basic media[4][5].

Orthogonal Deprotection Strategies

In advanced drug development, molecules often contain multiple sensitive functional groups. The differential stability of O-TBDMS and O-TIPS allows them to be used orthogonally in the same molecule.

-

When to deploy O-TBDMS: Ideal for delicate substrates where the final deprotection must be extremely mild[1]. O-TBDMS can be cleaved using dilute acids (e.g., 1N HCl or PPTS in methanol) or stoichiometric tetrabutylammonium fluoride (TBAF) at 0°C without disturbing esters, epoxides, or other sensitive moieties[6].

-

When to deploy O-TIPS: Required when the protected hydroxylamine must survive harsh downstream transformations, such as strongly basic alkylations, rigorous oxidations, or the acidic cleavage of other protecting groups (like Boc or PMB). Cleaving O-TIPS typically requires elevated temperatures with TBAF or strong acids like trifluoroacetic acid (TFA)[4][5].

Logical Workflow of Hydroxamic Acid Synthesis using O-Silyl Hydroxylamines.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols outline the standardized application and selective cleavage of these derivatives.

Protocol 1: Amidation using O-TBDMS Hydroxylamine

Objective: Couple a carboxylic acid with O-TBDMS hydroxylamine to form a protected hydroxamic acid.

-

Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes to form the active ester.

-

Coupling: Add O-(tert-butyldimethylsilyl)hydroxylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the reaction mixture[1].

-

Reaction: Stir under an inert atmosphere (N₂ or Ar) for 12 hours. Causality Note: The bulky nature of the O-TBDMS group prevents N,O-diacylation, ensuring high chemoselectivity toward the desired mono-acylated product.

-

Workup: Dilute with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol 2: Selective Fluoride-Mediated Deprotection of O-TBDMS in the presence of O-TIPS

Objective: Orthogonally cleave an O-TBDMS group while leaving an O-TIPS ether intact on the same molecule.

-

Preparation: Dissolve the dual-protected substrate in anhydrous THF (0.05 M) and cool to 0°C in an ice bath.

-

Fluoride Addition: Add a 1.0 M solution of TBAF in THF (1.05 eq) dropwise. Causality Note: The driving force for this reaction is the formation of the extremely strong Si-F bond (~135 kcal/mol), which thermodynamically favors the cleavage of the Si-O bond[3].

-

Monitoring: Stir at 0°C for 1-2 hours. Monitor by TLC. The kinetic difference ensures the less hindered TBDMS group reacts rapidly, while the TIPS group remains unreactive at this temperature[4][7].

-

Quench: Quench the reaction with saturated aqueous NH₄Cl to neutralize the highly basic alkoxide/fluoride intermediates, preventing unwanted side reactions. Extract with dichloromethane.

Orthogonal Deprotection Strategy for Dual-Silylated Substrates.

Conclusion

The selection between O-TIPS and O-TBDMS hydroxylamines is not arbitrary; it is a calculated decision based on steric kinetics and the specific demands of the synthetic route. By leveraging the 35-fold difference in acidic stability and their differential responses to fluoride nucleophiles, synthetic chemists can design highly complex, orthogonal protecting group strategies essential for modern drug discovery.

References

-

Methods for Hydroxamic Acid Synthesis - National Institutes of Health (PMC). URL:[Link]

-

O-(tert-Butyldimethylsilyl)hydroxylamine - PubChem. URL:[Link]

-

TBS Protecting Group: TBS Protection & Deprotection - Total Synthesis. URL: [Link]

-

Silyl Protective Groups - Chem-Station Int. Ed. URL:[Link]

-

Silyl ether - Wikipedia. URL:[Link]

-

Deprotection of Silyl Ethers - Gelest Technical Library. URL:[Link]

Sources

- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-(tert-Butyldimethylsilyl)hydroxylamine | C6H17NOSi | CID 4691350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Silyl ether - Wikipedia [en.wikipedia.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

A Comprehensive Technical Guide to the Safe Handling and Application of o-(Triisopropylsilyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry and Safety of a Versatile Reagent

O-(Triisopropylsilyl)hydroxylamine (TIPS-hydroxylamine) is a valuable reagent in modern organic synthesis, particularly within pharmaceutical research and development. Its utility in the formation of N-O bonds and as a precursor to various nitrogen-containing scaffolds makes it a powerful tool for medicinal chemists. The bulky triisopropylsilyl (TIPS) protecting group imparts unique solubility and reactivity profiles, allowing for selective transformations. However, as with any reactive chemical, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

This in-depth technical guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guide has been constructed by synthesizing data from structurally related compounds, including hydroxylamine and its salts, and general principles for handling silylated and potentially air- and moisture-sensitive reagents.

Section 1: Chemical Identification and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical is the foundation of its safe use.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | TIPS-hydroxylamine | - |

| CAS Number | 101395-72-8 | - |

| Molecular Formula | C9H23NOSi | [1] |

| Molecular Weight | 189.37 g/mol | [1] |

| Predicted Boiling Point | 205.5 ± 23.0 °C | [1] |

| Predicted Density | 0.845 ± 0.06 g/cm³ | [1] |

| Appearance | Likely a colorless liquid or low-melting solid | Inferred |

Section 2: Hazard Identification and GHS Classification (Inferred)

The hazard profile of this compound is not formally established. However, based on the known hazards of hydroxylamine and its derivatives, a cautious approach is warranted. The following GHS classification is inferred and should be treated as a conservative estimate.

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2][3] This is based on the toxicity of hydroxylamine hydrochloride.[4]

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[2][3] Hydroxylamine and its salts are known skin irritants.[5]

-

Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[2][3]

-

Skin Sensitization (Category 1) : May cause an allergic skin reaction.[2][3] Hydroxylamine is a known skin sensitizer.[5]

-

Carcinogenicity (Category 2) : Suspected of causing cancer.[2][3] This is a potential long-term effect associated with hydroxylamine.[5]

-

Specific Target Organ Toxicity (Repeated Exposure) (Category 2) : May cause damage to organs through prolonged or repeated exposure.[2][3]

Hazard Pictograms (Inferred):

Signal Word (Inferred): Warning

Hazard Statements (Inferred):

Precautionary Statements (Inferred):

-

Prevention:

-

P202: Do not handle until all safety precautions have been read and understood.[2][3]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.[2]

-

-

Storage:

-

P405: Store locked up.[6]

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

-

Section 3: Reactivity and Stability Profile

The reactivity of this compound is a key aspect of both its utility and its potential hazards.

-

Stability: The compound is likely sensitive to moisture and air.[4] The silyl ether linkage can be susceptible to hydrolysis, especially in the presence of acid or base, which would liberate hydroxylamine. Hydroxylamine itself is unstable and can decompose.[7]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and heavy metals are incompatible with hydroxylamine.[4] Contact with these should be strictly avoided.

-

Hazardous Decomposition Products: Upon decomposition, it may release nitrogen oxides, silicon oxides, and other toxic fumes.[8]

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur.[4]

Caption: Inferred reactivity pathways for this compound.

Section 4: Safe Handling and Storage Protocols

Adherence to strict safe handling and storage protocols is crucial for mitigating the risks associated with this compound.

Engineering Controls

-

Fume Hood: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.[4]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[4]

-

Inert Atmosphere: For reactions sensitive to moisture or air, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense for laboratory personnel.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[4]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling the material.[6]

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of exposure, additional protective clothing may be necessary.[6]

Caption: Essential PPE for handling this compound.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

-

Do not eat, drink, or smoke in areas where chemicals are handled or stored.[2]

-

Contaminated work clothing should not be allowed out of the workplace.[2]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and heavy metals.[4]

-

Store in a locked cabinet or other secure area.[6]

Section 5: Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4]

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: The compound may decompose upon heating to produce toxic fumes. Containers may explode when heated.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Section 6: Toxicological and Ecological Information (Inferred)

The toxicological and ecological properties of this compound have not been fully investigated. The following information is based on data for hydroxylamine and its salts.

-

Toxicological Information:

-

The primary routes of exposure are inhalation, ingestion, and skin contact.[10]

-

Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[11]

-

Systemic effects may include headache, dizziness, and the formation of methemoglobin, which can lead to cyanosis (bluish discoloration of the skin).[11]

-

Chronic exposure may lead to skin sensitization and potential damage to the blood-forming organs.[5] There is limited evidence of a carcinogenic effect from hydroxylamine.[4]

-

-

Ecological Information:

-

Hydroxylamine and its salts are very toxic to aquatic life.[2] Therefore, this compound should be handled and disposed of in a manner that prevents its release into the environment.

-

Section 7: Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.

-

Waste Disposal Method: Dispose of this material and its container at a hazardous or special waste collection point.[6] Do not allow it to enter the drains or watercourses.

Conclusion: A Commitment to Safety in Research

This compound is a valuable reagent with significant potential in drug discovery and development. By understanding its inferred hazards and adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and safely harness its synthetic utility. A proactive approach to safety, grounded in a thorough understanding of chemical properties and handling procedures, is fundamental to a successful and responsible research environment.

References

-

MilliporeSigma. (n.d.). SAFETY DATA SHEET according to the (US) Hazard Communication Standard (29 CFR 1910.1200). Retrieved from [Link]

-

Australian Government Department of Health. (2014, November 27). Hydroxylamine and its salts: Human health tier II assessment. Retrieved from [Link]

-

Airgas. (2017, December 4). SAFETY DATA SHEET. Retrieved from [Link]

-

CPAchem Ltd. (2025, October 23). Safety data sheet. Retrieved from [Link]

-

CPAchem Ltd. (n.d.). Safety data sheet. Retrieved from [Link]

-

Wiley Online Library. (2025, December 6). ChemInform Abstract: Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates. Retrieved from [Link]

-

Quora. (2023, February 16). What are the properties of hydroxylamine?. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-O-Tosyl Hydroxylamine: Your Premier Reagent for Advanced Synthesis. Retrieved from [Link]

-

Labbox. (n.d.). 107183 - Hydroxylamine hydrochloride - Safety Data Sheet. Retrieved from [Link]

-

Ataman Kimya. (n.d.). HYDROXYLAMINE. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 0661 - HYDROXYLAMINE. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

-

MDPI. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved from [Link]

-

ScienceDirect. (2024, January 21). Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. Retrieved from [Link]

-

ISCA. (n.d.). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by C-C coupling. Retrieved from [Link]

Sources

- 1. This compound CAS#: 1170696-39-5 [m.chemicalbook.com]

- 2. shepherd.edu [shepherd.edu]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. quora.com [quora.com]

- 8. HYDROXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. ICSC 0661 - HYDROXYLAMINE [inchem.org]

Methodological & Application

Application Note: Electrophilic Amination of Grignard Reagents with o-(Triisopropylsilyl)hydroxylamine

This Application Note is designed to guide researchers through the electrophilic amination of Grignard reagents using o-(Triisopropylsilyl)hydroxylamine (TIPSO-NH₂) . This method provides a direct, transition-metal-free route to primary amines, leveraging the "Umpolung" (polarity inversion) of the nitrogen atom.

Abstract & Strategic Value

The synthesis of primary amines (

Key Advantages:

-

Direct Conversion: One-step transformation of

to -

Metal-Free: Avoids Pd/Cu contamination, essential for late-stage pharmaceutical intermediates.

-

Stability: The bulky TIPS group confers superior stability compared to O-mesyl or O-benzoyl hydroxylamines, reducing the risk of exothermic decomposition.

-

Mild Conditions: Operates at 0 °C to ambient temperature.

Reaction Mechanism (Umpolung Strategy)

In standard amine synthesis, nitrogen acts as a nucleophile (e.g., ammonia alkylation). Here, the nitrogen is rendered electrophilic by the presence of the electronegative oxygen bearing the silyl group. The Grignard reagent (

Pathway Diagram

Figure 1: Mechanistic pathway for the electrophilic amination of Grignard reagents using TIPSO-NH₂.

Preparation of the Reagent (TIPSO-NH₂)

While TIPSO-NH₂ is commercially available, it can be synthesized in-house for cost efficiency. The following protocol ensures high purity, critical for preventing side reactions with Grignard reagents.

Reagents Required[1][2][3][4][5][6][7][8][9]

-

Hydroxylamine hydrochloride (

) [CAS: 5470-11-1] -

Triisopropylsilyl chloride (TIPS-Cl) [CAS: 13154-24-0]

-

Triethylamine (

) -

Dichloromethane (DCM), anhydrous

Step-by-Step Synthesis Protocol

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Solvation: Suspend Hydroxylamine hydrochloride (1.2 equiv) in anhydrous DCM (0.5 M concentration relative to TIPS-Cl).

-

Base Addition: Cool the suspension to 0 °C. Add Triethylamine (2.5 equiv) dropwise over 20 minutes. The mixture will become a thick slurry (Et₃N·HCl salts).

-

Silylation: Add TIPS-Cl (1.0 equiv) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 48–72 hours .

-

Note: The long reaction time ensures complete conversion to the O-substituted product and minimizes N,O-bis-silylation.

-

-

Workup:

-

Filter off the white solid (Et₃N·HCl) through a Celite pad.

-

Wash the filtrate with cold water (

) and brine ( -

Dry the organic layer over

.

-

-

Purification: Concentrate under reduced pressure. The crude oil is typically purified via vacuum distillation (high vacuum required due to high boiling point) or flash chromatography (Hexanes/EtOAc 9:1) if strictly necessary.

-

Target Yield: >80%

-

Appearance: Colorless oil.

-

Protocol: Electrophilic Amination of Grignard Reagents[2][4]

This protocol assumes a pre-prepared Grignard reagent. If preparing the Grignard in situ, ensure all Magnesium metal is consumed before adding the aminating agent.

Reagents & Equipment[7][8]

-

Substrate: Grignard Reagent (

or -

Aminating Agent: TIPSO-NH₂ (1.2 equiv relative to Grignard).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Quench: 1M HCl (aq) and 1M NaOH (aq).

Experimental Workflow

Step 1: Preparation of Electrophile Solution

Dissolve TIPSO-NH₂ (1.2 equiv) in anhydrous THF (volume to make a 0.5 M solution) in a flame-dried Schlenk flask under Argon. Cool this solution to 0 °C .

Step 2: Grignard Addition (Inverse Addition)

Critical: To maximize yield and minimize dimerization, add the Grignard reagent to the electrophile solution.

-

Transfer the Grignard reagent (1.0 equiv) to a syringe or dropping funnel.

-

Add the Grignard solution dropwise to the cold (0 °C) TIPSO-NH₂ solution over 30 minutes.

-

Observation: A white precipitate (magnesium silanolate salts) may form immediately.

-

-

Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

Step 3: Workup & Isolation

-

Quench: Cool the mixture back to 0 °C. Carefully quench with 1M HCl (excess).

-

Partition: Extract the mixture with Diethyl Ether (

).-

Discard Organic Phase: This contains the silanol and non-basic impurities.

-

-

Basification: Adjust the pH of the aqueous phase to >12 using 1M NaOH or

. -

Extraction: Extract the now-free amine (

) with DCM or EtOAc ( -

Drying: Dry combined organics over

, filter, and concentrate.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture contamination | Ensure flame-dried glassware; titrate Grignard reagent before use. |

| Tertiary Amine Formation | Over-alkylation | Ensure strictly 1:1 or slight excess of TIPSO-NH₂; use Inverse Addition (Grignard into Amine source). |

| No Reaction | Steric hindrance | For bulky Grignards (e.g., tert-butyl), warm reaction to 40 °C after addition. |

| Emulsion during Workup | Magnesium salts | Use saturated Rochelle's salt (Potassium Sodium Tartrate) solution instead of simple HCl quench if emulsion persists. |

Scope and Limitations

The TIPSO-NH₂ reagent is versatile but has specific compatibility profiles.

| Substrate Class | Compatibility | Notes |

| Aryl Grignards ( | Excellent | High yields (>85%). Electronic effects on the ring are well-tolerated. |

| Alkyl Grignards ( | Good | Primary alkyls work well. Secondary alkyls may require longer reaction times. |

| Sterically Hindered | Moderate | Ortho-substituted aryls may show reduced yields due to steric clash with the bulky TIPS group. |

| Functional Groups | Limited | Grignard-sensitive groups (ketones, esters, nitriles) must be protected before Grignard formation. |

Safety & Handling (E-E-A-T)

-

Hazard: Hydroxylamine derivatives can be energetically unstable. While the bulky TIPS group significantly stabilizes the molecule compared to unsubstituted hydroxylamine, TIPSO-NH₂ should never be distilled at atmospheric pressure . Always use high vacuum (<1 mmHg) and a blast shield.

-

Toxicity: Treat as a potential mutagen/irritant. Use double-gloving (Nitrile) and work in a fume hood.

-

Storage: Store under Argon at 2–8 °C. Moisture sensitive (hydrolysis releases TIPS-OH and hydroxylamine).

References

-

Preparation of O-Silylhydroxylamines

-

ChemicalBook & Patent Literature: "Synthesis of this compound [1170696-39-5]."[7] Reaction of hydroxylamine hydrochloride with TIPS-Cl in the presence of triethylamine.

-

Source:

-

- Erdik, E. (2004). "Electrophilic Amination of Carbanions." Tetrahedron, 60(40), 8747-8782.

- Analogous Methodology (O-Silyl Reagents)

-

Safety Data

-

AK Scientific.[7] "Safety Data Sheet: this compound."

-

Source:

-

Sources

- 1. Electrophilic amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Transition-Metal-Free Electrophilic Amination between Aryl Grignard Reagents and N-Chloroamines [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1170696-39-5 this compound AKSci 4307ED [aksci.com]

synthesis of N-alkoxy amines via electrophilic amination

Application Note: Precision Synthesis of N-Alkoxy Amines via Electrophilic Amination

Executive Summary

N-Alkoxy amines (

This Application Note details the Electrophilic Amination strategy, a robust alternative where the oxygen atom of an alkoxide acts as a nucleophile attacking an electrophilic nitrogen center. This "umpolung" approach circumvents the steric limitations of

Strategic Analysis: Nucleophilic vs. Electrophilic Pathways

The synthesis of N-alkoxy amines fundamentally requires the formation of a C-O-N linkage. Two distinct mechanistic pathways exist:

| Feature | Nucleophilic Displacement (Traditional) | Electrophilic Amination (Recommended) |

| Bond Formed | C-O Bond (via | O-N Bond (via |

| Nucleophile | N-Hydroxyimide (e.g., NHPI) | Alkoxide ( |

| Electrophile | Activated Alcohol ( | Electrophilic Nitrogen ( |

| Steric Scope | Limited to | Excellent for |

| Stereochemistry | Inversion (Walden) | Retention of configuration at Carbon. |

| Key Reagent | DEAD/DIAD (Mitsunobu) | N-Boc-3-trichloromethyloxaziridine |

Mechanistic Visualization

Figure 1: Mechanistic divergence between traditional alkylation and electrophilic amination. Note the retention of stereochemistry in the electrophilic pathway.

Protocol 1: Electrophilic Amination of Alkoxides with Oxaziridines

This is the "Gold Standard" method for medicinal chemistry. It utilizes N-Boc-3-trichloromethyloxaziridine , a reagent that transfers a protected "

Advantages:

-

Safety: Avoids hazardous chloramines or explosive azides.

-

Scope: Works on tertiary alcohols (e.g., t-butanol, adamantanol).

-

Stability: The product is a Boc-protected alkoxyamine, stable to flash chromatography.

Reagents & Materials

-

Substrate: Alcohol (

equiv) -

Reagent: N-Boc-3-trichloromethyloxaziridine (

equiv) [Commercially available or synthesized from trichloroacetaldehyde]. -

Base: Sodium Hydride (

, 60% dispersion) or LiHMDS ( -

Solvent: Anhydrous DMF (for NaH) or THF (for LiHMDS).

Step-by-Step Methodology

-

Alkoxide Formation:

-

Flame-dry a round-bottom flask and purge with Argon.

-

Add the alcohol (

mmol) and anhydrous DMF ( -

Cool to

. -

Add

( -

Stir at

for 30 minutes until hydrogen evolution ceases.

-

-

Amination Reaction:

-

Dissolve N-Boc-3-trichloromethyloxaziridine (

mmol, -

Add the oxaziridine solution dropwise to the alkoxide at

. -

Critical Observation: The reaction mixture may turn slight yellow.

-

Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the oxaziridine is UV active; the product stains with ninhydrin after deprotection, or PMA).

-

-

Workup & Purification:

-

Quench with saturated aqueous

. -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with water (

) and brine to remove DMF. -

Dry over

, filter, and concentrate. -

Purify via flash chromatography (Hexanes/EtOAc).[1] The byproduct is trichloroacetaldehyde (removed) and its hydrate.

-

-

Deprotection (Optional):

-

To obtain the free N-alkoxy amine hydrochloride (

): Treat the N-Boc intermediate with

-

Data Summary: Scope of Oxaziridine Amination

| Substrate Type | Example Alcohol | Yield (N-Boc Product) | Notes |

| Primary | Benzyl alcohol | 92% | Fast reaction (<1 h). |

| Secondary | Cyclohexanol | 85% | Retention of ring stereochemistry. |

| Tertiary | 1-Adamantanol | 78% | Impossible via Mitsunobu. |

| Phenol | p-Cresol | 88% | Forms N-Boc-O-arylhydroxylamine. |

Protocol 2: Direct Amination via Monochloramine (High Throughput)

For large-scale applications where Boc-protection is unnecessary, or for simple substrates, direct amination using monochloramine (

Safety Warning: Monochloramine is unstable and toxic. All operations must be conducted in a fume hood. Do not concentrate chloramine solutions to dryness.

Workflow Diagram

Figure 2: Generation and reaction workflow for monochloramine.

Methodology

-

Chloramine Generation: Mix

and -

Alkoxide Preparation: Treat alcohol with

in DMF as in Protocol 1. -

Coupling: Add the ethereal

solution to the alkoxide. Stir for 4 hours. -

Result: Yields the free amine

.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Tertiary Alcohols) | Steric bulk preventing approach. | Switch from NaH to KH (Potassium Hydride) to increase alkoxide nucleophilicity (larger cation effect). Use 18-crown-6 additive.[2] |

| Oxaziridine Decomposition | Temperature too high. | Ensure addition is strictly at |

| Side Reaction: Elimination | Alkoxide acting as base. | Use the N-Boc-oxaziridine method (Protocol 1) rather than chloramine. The oxaziridine is less prone to elimination pathways. |

| Moisture Contamination | Hydrolysis of electrophile. | Reagents are moisture sensitive. Ensure DMF is |

References

-

Foot, O. F., & Knight, D. W. (2000). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Chemical Communications, (11), 975-976.

-

Vidal, J., et al. (1998). Electrophilic amination of carbanions and alkoxides. Journal of Organic Chemistry, 63, 4791. (Seminal work on N-Boc-oxaziridines).[1]

-

Bowers, A. A. (2019). Electrophilic Oxaziridines for N-Amination. Bowers Lab Protocols, UNC Chapel Hill.

-

Campbell, J. B., & Johnson, A. (2011). Synthesis of amines by the electrophilic amination of organomagnesium reagents. University of Michigan/Organic Syntheses.

-

Nesvadba, P. (2012). N-Alkoxyamines: Synthesis, Properties, and Applications. CHIMIA International Journal for Chemistry, 60(12), 832-840.

Sources

Application Note: Photoredox Catalysis Using O-Substituted Hydroxylamine Reagents for Advanced Amine Synthesis

Executive Summary

The late-stage functionalization of complex molecular scaffolds is a cornerstone of modern drug discovery. Historically, the generation of highly reactive nitrogen- and oxygen-centered radicals required harsh thermal conditions, strong oxidants, or toxic radical initiators. The advent of visible-light photoredox catalysis has revolutionized this paradigm. By leveraging O-substituted hydroxylamine reagents (e.g., O-acyl hydroxylamines, O-aryl hydroxylamines, and N-alkoxyphthalimides), chemists can now generate precise radical species under exceptionally mild, bench-stable conditions [1].

As a Senior Application Scientist, I have designed this protocol guide to move beyond theoretical overviews. This document provides a self-validating, mechanistically grounded framework for deploying O-substituted hydroxylamines in your synthetic workflows, ensuring high fidelity in scale-up and methodology transfer.

Mechanistic Rationale & Reagent Design

The utility of O-substituted hydroxylamines lies in the predictable, thermodynamically driven cleavage of their weak N–O bonds (typically 50–60 kcal/mol) [2]. However, the choice of the O-substituent is not arbitrary; it dictates the redox potential, the nature of the radical generated, and the required photocatalyst.

-

O-Acyl Hydroxylamines: These reagents undergo single-electron transfer (SET) reduction. The acyl group acts as an excellent leaving group (forming a stable carboxylate anion), providing the thermodynamic driving force to irreversibly generate electrophilic amidyl or aminium radicals.

-

O-Aryl Hydroxylamines: Often utilized for direct C–H amination of arenes. The protonated forms of these reagents prevent facile rearrangement, allowing the generation of highly reactive, unprotected primary amine precursors upon SET [1].

-

N-Alkoxyphthalimides: Unlike the above, these reagents are utilized to generate oxygen-centered (alkoxyl) radicals. The phthalimide moiety acts as a highly effective electron sink. Upon reduction, the N–O bond fragments to release a phthalimide anion and an alkoxyl radical, which is uniquely suited for subsequent Hydrogen Atom Transfer (HAT) to achieve remote C(sp³)–H functionalization [4, 5].

Photoredox Signaling & Cleavage Pathway

Fig 1. Photoredox SET pathway for N-O bond cleavage in O-substituted hydroxylamines.

Quantitative Reagent Profiling

To ensure rational reaction design, the following table synthesizes the quantitative parameters necessary for matching the appropriate hydroxylamine derivative with the correct photocatalyst and solvent system.

Table 1: Comparison of Hydroxylamine Reagents in Photoredox Catalysis

| Reagent Class | Radical Generated | Typical Photocatalyst | Approx. Redox Potential ( | Primary Application | Solvent Preference |

| O-Acyl Hydroxylamine | N-centered (Amidyl) | fac-Ir(ppy)₃ | -1.1 V to -1.3 V vs SCE | Alkene diamidation [3] | MeCN / DCM |

| O-Aryl Hydroxylamine | N-centered (Aminium) | Ru(bpy)₃²⁺ | -0.8 V to -1.0 V vs SCE | Arene C–H amination[1] | MeOH / TFE |

| N-Alkoxyphthalimide | O-centered (Alkoxyl) | Eosin Y / Ir(ppy)₃ | -0.9 V to -1.1 V vs SCE | C(sp³)–H functionalization [5] | 1,4-Dioxane |

Expert Insight: Solvent selection is not merely a solubility parameter; it actively tunes the reaction pathway. For example, when performing alkene functionalization with O-acyl hydroxylamines, using acetonitrile (MeCN) promotes diamidation. Switching the solvent to DMSO intercepts the intermediate via a Kornblum-type oxidation, completely diverting the pathway to yield

-amino ketones [3].

Experimental Methodologies & Protocols

Protocol A: Alkene Diamidation via O-Acyl Hydroxylamines

This protocol details the intermolecular diamidation of unactivated alkenes.

Causality Check: Why use 2.5 equivalents of the hydroxylamine reagent? In this redox-neutral cycle, the hydroxylamine acts as both the nitrogen radical source (initiating the reaction) and the terminal oxidant (oxidizing the resulting carbon-centered radical to a carbocation, which is then trapped by the solvent/second amine), necessitating a stoichiometric excess [3].

Step-by-Step Methodology:

-

Reaction Assembly: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with fac-Ir(ppy)₃ (1.0 mol %), the unactivated alkene (0.2 mmol, 1.0 equiv), and the O-acyl hydroxylamine (0.5 mmol, 2.5 equiv).

-

Solvent Addition: Add anhydrous, degassed MeCN (2.0 mL) to achieve a 0.1 M concentration.

-

Degassing (Critical Step): Seal the tube and perform three cycles of Freeze-Pump-Thaw. Causality: Dissolved

is a potent triplet state quencher for fac-Ir(ppy)₃. Simple nitrogen sparging is often insufficient for highly sensitive radical chain propagations. -

Irradiation: Place the vial in a thermostated photoreactor equipped with 450 nm Blue LEDs. Maintain the temperature at 25 °C using a cooling fan. Causality: Unregulated high-intensity LEDs can heat the reaction to >50 °C, leading to thermal degradation of the hydroxylamine and elevated background side-reactions.

-

Workup & Isolation: After 12 hours, quench the reaction by exposing it to air. Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, EtOAc/Hexanes).

Protocol B: C(sp³)–H Functionalization via N-Alkoxyphthalimides

This protocol utilizes N-alkoxyphthalimides to generate alkoxyl radicals for remote C–H abstraction [4, 5].

Causality Check: Why is Hantzsch ester added? The generation of alkoxyl radicals from N-alkoxyphthalimides requires a highly reducing environment. The Hantzsch ester acts as a stoichiometric reductant that reductively quenches the excited photocatalyst, generating a highly potent metal(I) species capable of reducing the phthalimide moiety [5].

Step-by-Step Methodology:

-

Assembly: Combine N-alkoxyphthalimide (0.2 mmol, 1.0 equiv), Hantzsch ester (0.3 mmol, 1.5 equiv), and Ru(bpy)₃Cl₂ (2.0 mol %) in a vial.

-

Solvent & Additives: Add 1,4-Dioxane (2.0 mL).

-

Degassing: Sparge with Argon for 15 minutes. (Freeze-Pump-Thaw is less critical here due to the robust reductive quenching cycle, but sparging is mandatory).

-

Irradiation: Irradiate with 468 nm LEDs at room temperature for 16 hours.

-

Purification: Dilute with brine, extract with DCM (

mL), dry over

Standardized Experimental Workflow

Fig 2. Standardized experimental workflow for photoredox-catalyzed radical reactions.

Troubleshooting & Self-Validation System

To ensure this protocol acts as a self-validating system, use the following matrix to diagnose and correct deviations during execution.

| Observation / Failure Mode | Mechanistic Cause | Validation / Corrective Action |

| No product formation; starting material recovered. | Failure of initiation (quenching of excited state). | Validation: Run a control reaction with 1.0 equiv of TEMPO. If no TEMPO-adduct is observed, the radical is not forming. Fix: Strictly enforce Freeze-Pump-Thaw degassing. Check LED emission wavelength. |

| Formation of | Solvent-mediated interception of the intermediate. | Fix: Ensure MeCN is strictly anhydrous. Trace water or the accidental use of DMSO will divert the reaction pathway toward oxidative amidation [3]. |

| Low yield; complex mixture of degradation products. | Thermal degradation or over-oxidation. | Fix: Monitor internal reaction temperature. Ensure the cooling fan maintains the vial at |

References

-

The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines Chemical Communications, 2022. URL:[Link]

-

Hydroxylamine Derivatives as Nitrogen-Radical Precursors in Visible-Light Photochemistry Chemistry – A European Journal, 2018. URL:[Link]

-

Photoredox-Catalyzed Diamidation and Oxidative Amidation of Alkenes: Solvent-Enabled Synthesis of 1,2-Diamides and

-Amino Ketones Organic Letters, 2017. URL:[Link] -

Photoinduced Electron-Transfer-Promoted Redox Fragmentation of N-Alkoxyphthalimides Organic Letters, 2011. URL:[Link]

-

Generation of Alkoxyl Radicals by Photoredox Catalysis Enables Selective C(sp³)–H Functionalization under Mild Conditions Angewandte Chemie International Edition, 2015. URL:[Link]

Troubleshooting & Optimization

preventing hydrolysis of o-(Triisopropylsilyl)hydroxylamine during storage

This guide serves as a Tier 3 Technical Support resource for researchers working with o-(Triisopropylsilyl)hydroxylamine (TIPSHO) . It is designed to move beyond basic safety data sheets (SDS) into the practical, mechanistic nuances of reagent preservation.

Reagent ID: this compound (TIPSHO)

CAS: 1170696-39-5

Critical Hazard: Hydrolysis releases free Hydroxylamine (

Part 1: Diagnostic & Emergency Triage

Use this section to immediately assess the quality of your current batch.

Q: How do I definitively know if my TIPSHO has hydrolyzed?

A: Visual inspection is often insufficient because the hydrolysis product, triisopropylsilanol (TIPSOH), can appear as a similar colorless oil or white solid depending on purity. Proton NMR (

Diagnostic Protocol:

Run a standard

| Component | Chemical Shift ( | Multiplicity | Diagnostic Feature |

| Intact TIPSHO | ~1.10 - 1.20 ppm | Septet/Multiplet | Integration matches |

| Degraded (TIPSOH) | ~1.05 ppm | Singlet/Multiplet | Sharpens significantly; |

| Free Hydroxylamine | Varies | Broad | Often invisible due to rapid exchange or insolubility in |